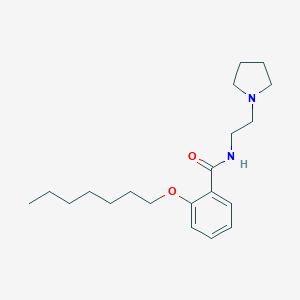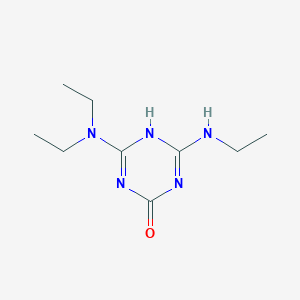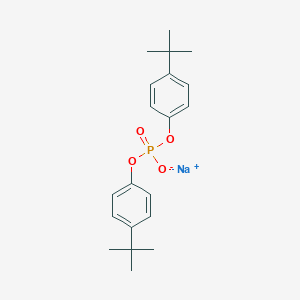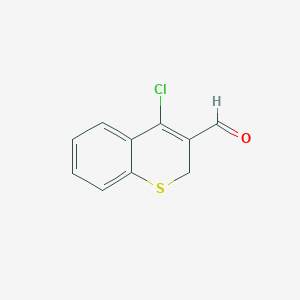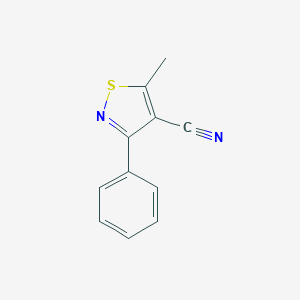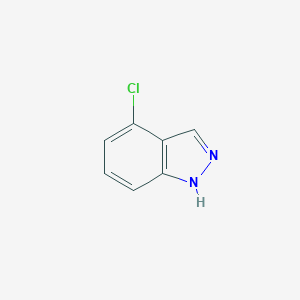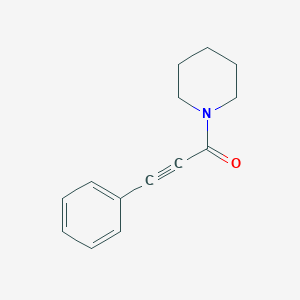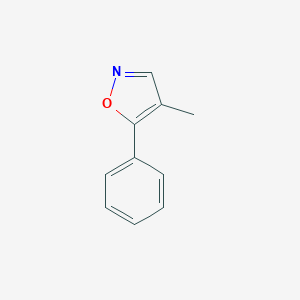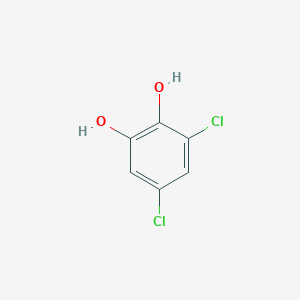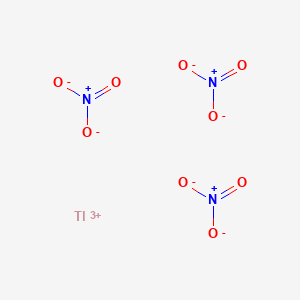
Thallium trinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium trinitrate is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is highly soluble in water and other polar solvents. Thallium trinitrate has been used in a variety of applications, including as a catalyst in organic reactions and as a reagent in analytical chemistry. In
Mecanismo De Acción
Thallium trinitrate acts as an oxidizing agent, which means that it can accept electrons from other molecules and become reduced. This property makes it useful in organic reactions, where it can oxidize alcohols to aldehydes or ketones. Thallium trinitrate also has a high affinity for sulfur-containing compounds, which makes it useful in the determination of trace amounts of heavy metals in water samples.
Efectos Bioquímicos Y Fisiológicos
Thallium trinitrate is highly toxic and can cause a variety of biochemical and physiological effects. It can interfere with the normal functioning of enzymes and proteins, leading to cell damage and death. Thallium trinitrate can also cause neurological symptoms, such as tremors, seizures, and paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thallium trinitrate has several advantages for use in lab experiments. It is a highly reactive compound that can be used in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, thallium trinitrate is highly toxic and requires careful handling. It can also be difficult to dispose of safely due to its toxicity.
Direcciones Futuras
There are several future directions for research involving thallium trinitrate. One area of interest is the development of new catalysts based on thallium trinitrate for use in organic reactions. Another area of interest is the use of thallium trinitrate in the determination of trace amounts of heavy metals in environmental samples. Finally, there is potential for the development of new drugs based on the mechanism of action of thallium trinitrate, particularly for the treatment of neurological disorders.
Métodos De Síntesis
Thallium trinitrate can be synthesized by reacting thallium(I) nitrate with nitric acid. The reaction produces thallium trinitrate and water. The chemical equation for the reaction is as follows:
TlNO3 + 2HNO3 → Tl(NO3)3 + H2O
The reaction is exothermic and requires careful handling due to the toxicity of thallium compounds.
Aplicaciones Científicas De Investigación
Thallium trinitrate has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, such as the synthesis of 1,3,5-triazines and 1,3,5-triazoles. Thallium trinitrate has also been used as a reagent in analytical chemistry, particularly in the determination of trace amounts of copper and other heavy metals in water samples.
Propiedades
Número CAS |
13746-98-0 |
|---|---|
Nombre del producto |
Thallium trinitrate |
Fórmula molecular |
N3O9Tl |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
thallium(3+);trinitrate |
InChI |
InChI=1S/3NO3.Tl/c3*2-1(3)4;/q3*-1;+3 |
Clave InChI |
KLBIUKJOZFWCLW-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tl+3] |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tl+3] |
Otros números CAS |
13746-98-0 |
Pictogramas |
Oxidizer; Acute Toxic; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



